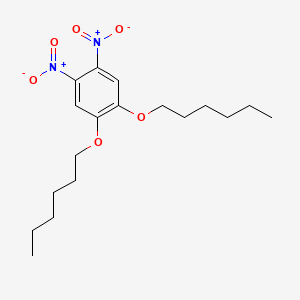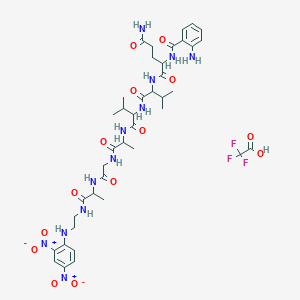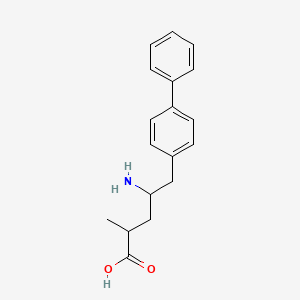![molecular formula C12H19N3O2S B12111150 (2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)
(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structure:
- It contains a piperazine ring (a six-membered heterocycle with two nitrogen atoms) and a sulfonamide group.
- The compound’s systematic name reflects its structure: 2-(4-phenylpiperazin-1-yl)sulfonyl-ethylamine .
- While its exact applications are diverse, one notable area is its potential role in treating Alzheimer’s disease (AD).
(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine: C12H18N4O2S
.Métodos De Preparación
- Synthesis of this compound involves several steps, including the introduction of the phenylpiperazine moiety and subsequent sulfonylation.
- One synthetic route could start from commercially available starting materials, such as piperazine and phenylsulfonyl chloride.
- The reaction conditions would typically involve solvent-based reactions, with appropriate catalysts and reagents.
- Industrial production methods may vary, but optimization for yield and purity is crucial.
Análisis De Reacciones Químicas
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles.
- Major products depend on reaction conditions and substituents.
(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine: can undergo various reactions:
Aplicaciones Científicas De Investigación
AD Treatment: As mentioned earlier, research suggests that this compound could serve as an acetylcholinesterase inhibitor (AChEI) for AD treatment.
Other Fields: Its applications extend beyond AD, potentially impacting other neurological disorders or even cancer research.
Mecanismo De Acción
AChE Inhibition: By inhibiting acetylcholinesterase, it increases acetylcholine levels, potentially improving cognitive function.
Molecular Targets: AChE is the primary target, but further studies are needed to explore other interactions.
Comparación Con Compuestos Similares
Uniqueness: Its specific combination of the piperazine ring and sulfonyl group sets it apart.
Similar Compounds: Other AChEIs like Donepezil, Rivastigmine, and Galantamine are structurally different but share the same therapeutic goal.
Propiedades
Fórmula molecular |
C12H19N3O2S |
|---|---|
Peso molecular |
269.37 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C12H19N3O2S/c13-6-11-18(16,17)15-9-7-14(8-10-15)12-4-2-1-3-5-12/h1-5H,6-11,13H2 |
Clave InChI |
OSGUGEUXXUDSCO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)

![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)

![2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-](/img/structure/B12111102.png)

![2-[[2-Hydroxy-22-(2-methoxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12111106.png)




![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)
